
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ビス(4-メチルフェニル)-5-(フェニルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、ジアジナン誘導体のクラスに属する複雑な有機化合物です。この化合物は、2つの4-メチルフェニル基と、ジアジナン-2,4,6-トリオンコアに結合したフェニルメチリデン基を含むそのユニークな構造によって特徴付けられます。
2. 製法
1,3-ビス(4-メチルフェニル)-5-(フェニルメチリデン)-1,3-ジアジナン-2,4,6-トリオンの合成には、通常、ジアジナン-2,4,6-トリオンコアの調製から始まるいくつかの段階が含まれます。このコアは、適切な前駆体の縮合を制御された条件下で行う一連の反応によって合成できます。
この化合物の工業的生産方法には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。 これは通常、目的の生成物を単離するための連続フロー反応器と高度な精製技術の使用を含みます .
3. 化学反応解析
1,3-ビス(4-メチルフェニル)-5-(フェニルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元生成物の生成につながります。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は、追加の酸素含有官能基を持つ酸化誘導体を生成する可能性があり、一方、還元は、より単純な水素化された化合物を生成する可能性があります .
準備方法
The synthesis of 1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves several steps, typically starting with the preparation of the diazinane-2,4,6-trione core. This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
科学的研究の応用
1,3-ビス(4-メチルフェニル)-5-(フェニルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、次のものを含む幅広い科学研究応用を有しています。
化学: これは、遷移金属触媒における配位子として使用され、そこで金属錯体の安定化とさまざまな触媒反応の促進に役立ちます.
生物学: この化合物のユニークな構造は、分子レベルで生物学的相互作用とメカニズムを研究するための潜在的な候補としています。
医学: 薬剤開発における前駆体としての使用など、その潜在的な治療的用途を探索するための研究が進められています。
作用機序
1,3-ビス(4-メチルフェニル)-5-(フェニルメチリデン)-1,3-ジアジナン-2,4,6-トリオンの作用機序は、特定の分子標的と経路との相互作用を含みます。触媒的用途では、この化合物は配位子として作用し、金属中心と配位して、さまざまな化学変換を促進する安定な錯体を形成します。 この化合物の官能基の電子豊富な性質は、金属イオンを安定化させ、触媒活性を促進する能力を高めます .
6. 類似の化合物との比較
1,3-ビス(4-メチルフェニル)-5-(フェニルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、次のものなどの他の類似の化合物と比較することができます。
1,3-ビス(2,6-ビス(ジフェニルメチル)-4-メチルフェニル)イミダゾール-2-イリデン: この化合物は、遷移金属触媒に使用される高度に立体障害があり、立体的に柔軟な配位子でもあります.
環状(アルキル)(アミノ)カルベン(CAAC): これらの化合物は、その強い電子豊富な性質と、業界および学術分野における幅広い用途で知られています.
1,3-ビス(4-メチルフェニル)-5-(フェニルメチリデン)-1,3-ジアジナン-2,4,6-トリオンの独自性は、その特定の構造的特徴と、結果として得られる化学的性質にあります。これは、特定の触媒的および工業的用途で特に効果的です .
類似化合物との比較
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: This compound is also a highly hindered and sterically-flexible ligand used in transition-metal catalysis.
Cyclic (alkyl)(amino)carbenes (CAACs): These compounds are known for their strong electron-rich nature and broad applications in both industry and academia.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it particularly effective in certain catalytic and industrial applications .
特性
分子式 |
C25H20N2O3 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
5-benzylidene-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-12-20(13-9-17)26-23(28)22(16-19-6-4-3-5-7-19)24(29)27(25(26)30)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChIキー |
LTGSYUIAOVPKSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
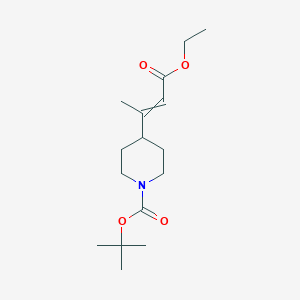
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
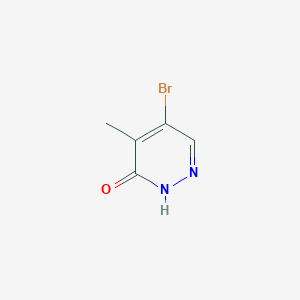
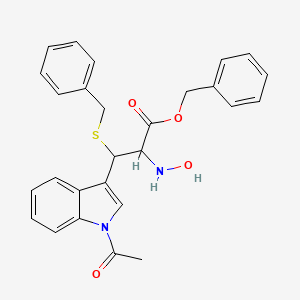
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
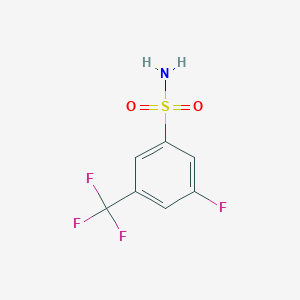

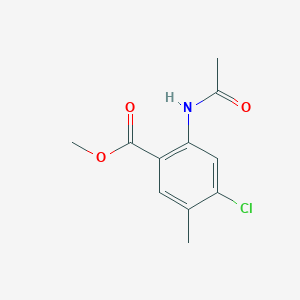
![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
